molecular formula C7H4BrClF3NO B2496310 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline CAS No. 868406-81-9

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B2496310
CAS No.: 868406-81-9
M. Wt: 290.46
InChI Key: YSLWHPYYFWSEQP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring bromo (Br), chloro (Cl), and trifluoromethoxy (OCF₃) substituents on a benzene ring. Its molecular formula is C₇H₄BrClF₃NO, with substituents positioned at the 2, 4, and 5 positions (ortho, para, and meta relative to the amine group, respectively). This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules, leveraging its electron-withdrawing groups for directed functionalization .

Properties

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLWHPYYFWSEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes:

    Nitration: of aniline to form nitroaniline.

    Reduction: of nitroaniline to form the corresponding aniline derivative.

    Halogenation: using bromine and chlorine to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Introduction of the trifluoromethoxy group: through nucleophilic substitution reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 and chlorine at position 5 can participate in NAS under specific conditions. The trifluoromethoxy group (-OCF₃) deactivates the ring but directs incoming nucleophiles to meta/para positions relative to itself.

PositionReactivityExample ReactionConditionsProduct
Bromine (C2)ModerateReplacement with -OHCu catalyst, 150°C, aqueous KOH2-Hydroxy-5-chloro-4-(trifluoromethoxy)aniline
Chlorine (C5)LowReplacement with -NH₂Ammonia, 200°C, high pressure2-Bromo-5-amino-4-(trifluoromethoxy)aniline

Key Insight: Bromine exhibits higher NAS reactivity than chlorine due to better leaving-group ability .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

ComponentRoleExample PartnerConditionsProduct
Bromine (C2)ElectrophilePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C2-Phenyl-5-chloro-4-(trifluoromethoxy)aniline

This reaction retains the chlorine and trifluoromethoxy groups while forming new C-C bonds.

Amino Group Reactivity

The -NH₂ group undergoes characteristic aniline reactions:

Diazotization & Sandmeyer Reaction

StepReagents/ConditionsProduct
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt
Sandmeyer (Br → CN)CuCN2-Cyano-5-chloro-4-(trifluoromethoxy)aniline

Note: The trifluoromethoxy group stabilizes intermediates through electron-withdrawing effects.

Electrophilic Substitution

Limited reactivity due to deactivation by -OCF₃ and halogens. Nitration occurs under extreme conditions:

ElectrophileConditionsProduct
NO₂⁺HNO₃/H₂SO₄, 100°C3-Nitro-2-bromo-5-chloro-4-(trifluoromethoxy)aniline

The nitr

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features enhance the efficacy and specificity of drugs targeting neurological disorders and other therapeutic areas.

  • Key Studies : Research indicates that this compound is involved in developing antiviral agents, particularly inhibitors for the Hepatitis C Virus NS3 protease. The trifluoromethoxy group is known to enhance biological activity by modifying the electronic properties of the molecule, making it a valuable building block in drug discovery .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its properties contribute to improved crop yield and pest resistance.

  • Impact on Crop Protection : The compound's effectiveness in pest control has been documented, showcasing its potential to protect crops while minimizing environmental impact . The incorporation of halogens like bromine and chlorine enhances its activity against various pests.

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments.

  • Applications in Coatings : Research has shown that incorporating this compound into polymer matrices can significantly improve their durability and resistance to degradation .

Fluorinated Compounds Research

This compound plays an essential role in synthesizing fluorinated compounds, which are crucial in various applications, including refrigerants and specialty solvents. The presence of trifluoromethoxy enhances the performance characteristics of these compounds compared to non-fluorinated alternatives.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has led to insights into its biological activity. Studies have indicated that modifications to its structure can significantly affect its potency against specific biological targets.

Case Study: Antimycobacterial Activity

A notable case study involved exploring the compound's potential as an antimycobacterial agent. Researchers conducted high-throughput screening of related compounds, identifying structural patterns that correlate with increased potency against Mycobacterium tuberculosis . This highlights the significance of this compound in developing new treatments for resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethoxy group can enhance its lipophilicity and influence its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of halogenated anilines are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Compound Name CAS No. Molecular Formula Substituent Positions Key Differences
2-Bromo-5-chloro-4-(trifluoromethoxy)aniline - C₇H₄BrClF₃NO 2-Br, 4-OCF₃, 5-Cl Baseline compound; balanced EWG distribution.
2-Bromo-5-(trifluoromethoxy)aniline 69695-61-0 C₇H₅BrF₃NO 2-Br, 5-OCF₃ Lacks Cl at position 5; reduced steric hindrance. Similarity: 0.77 .
5-Chloro-2-(trifluoromethoxy)aniline 175278-17-8 C₇H₅ClF₃NO 2-OCF₃, 5-Cl Lacks Br; reduced halogen diversity. Similarity: 0.81 .
3-Bromo-5-(trifluoromethoxy)aniline - C₇H₅BrF₃NO 3-Br, 5-OCF₃ Br at position 3 alters regioselectivity in reactions. Sourced from Fluorochem .
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - C₇H₄BrF₄N 2-F, 4-Br, 5-CF₃ Trifluoromethyl (CF₃) instead of OCF₃; stronger EWG. Higher lipophilicity .
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N 2-Br, 5-CF₃ CF₃ is more electron-withdrawing than OCF₃. Similarity: 0.80 .

Physical and Chemical Properties

  • Solubility: The trifluoromethoxy group enhances solubility in organic solvents (e.g., THF, DCM) compared to non-fluorinated analogs. However, bromo and chloro substituents increase molecular weight, reducing aqueous solubility .
  • Thermal Stability : Trifluoromethoxy-substituted anilines generally exhibit higher thermal stability than methoxy analogs due to the strong C-F bonds .
  • Reactivity : The target compound’s 2-Br and 5-Cl substituents enable sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the 4-OCF₃ group directs electrophilic substitution to the para position .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

A study comparing brominated anilines in Suzuki-Miyaura reactions found:

  • This compound : Moderate reactivity (70% yield) due to steric hindrance from Cl and OCF₃ .
  • 2-Bromo-5-(trifluoromethoxy)aniline : Higher reactivity (85% yield) with fewer steric effects .
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline : Lowest reactivity (55% yield) attributed to the strong EWG effect of CF₃ .

Biological Activity

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a halogenated aniline compound noted for its potential biological activities. This compound features a trifluoromethoxy group, which enhances its lipophilicity and reactivity, making it a candidate for various pharmaceutical and agrochemical applications. The exploration of its biological activity has revealed interactions with key biomolecules, suggesting potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrClF₃NO, with a molecular weight of 290.46 g/mol. Its structure includes:

  • Bromine (Br) : A halogen that can influence the compound's reactivity.
  • Chlorine (Cl) : Another halogen that contributes to the compound's biological activity.
  • Trifluoromethoxy group (-O-CF₃) : Enhances lipophilicity and may improve binding to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group is particularly significant as it can influence the compound's interaction with cellular membranes and proteins, potentially leading to:

  • Enzyme inhibition : Similar compounds have shown efficacy against enzymes such as hepatitis C virus NS3 protease, indicating that this compound may also possess antiviral properties.
  • Cell signaling modulation : It may affect metabolic pathways, influencing cellular processes like proliferation and apoptosis.

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

  • Antiviral Activity : Investigations suggest that compounds with similar structures exhibit antiviral properties. The potential for this compound to inhibit viral replication is an area of active research.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects, potentially disrupting cellular processes in target organisms.
  • Cytotoxicity : Studies are ongoing to evaluate the cytotoxic effects on various cell lines, aiming to determine its safety profile and therapeutic index.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
2-Bromo-4-(trifluoromethoxy)aniline0.93Lacks one bromine atom compared to target compound
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline0.87Bromine substitution at position four
5-Bromo-2-(trifluoromethoxy)aniline0.86Positioning of bromine affects reactivity

These comparisons highlight how variations in substitution patterns can significantly influence both chemical behavior and biological activity.

Case Studies

  • Antiviral Research : A study exploring the efficacy of similar compounds against hepatitis C virus NS3 protease showed promising results, suggesting that this compound could be investigated for similar antiviral properties.
  • Agricultural Applications : Research has indicated that compounds with trifluoromethoxy groups can exhibit insecticidal properties, making this compound a candidate for agrochemical applications aimed at pest control.

Q & A

Q. What are the established synthetic routes for 2-bromo-5-chloro-4-(trifluoromethoxy)aniline, and how are key intermediates characterized?

Synthesis typically involves sequential halogenation and functionalization of aniline derivatives. For example:

  • Step 1 : Bromination of 4-(trifluoromethoxy)aniline at the 2-position using NBS (N-bromosuccinimide) in DMF .
  • Step 2 : Chlorination at the 5-position via electrophilic substitution, employing CuCl₂ as a catalyst under acidic conditions .
  • Characterization : Key intermediates are validated using 1H^1H/13C^{13}C-NMR to confirm substituent positions, and HPLC to assess purity (>98%) .

Q. How does the trifluoromethoxy group influence the compound’s spectroscopic properties?

The electron-withdrawing trifluoromethoxy group induces deshielding in adjacent protons, observable in 1H^1H-NMR (e.g., downfield shifts for aromatic protons). IR spectroscopy confirms the presence of -NH₂ (stretching ~3400 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹) . Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (M⁺) at m/z 293.91 (theoretical: 293.93) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Steric hindrance : The 2-bromo and 5-chloro groups reduce reactivity at the para position, necessitating bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Electronic effects : The trifluoromethoxy group’s strong para-directing nature favors coupling at the 4-position, but competing pathways may arise due to halogen electronegativity. DFT studies suggest transition-state stabilization via Pd-π interactions .
  • Methodology : Optimize reaction conditions (e.g., Pd(OAc)₂, K₂CO₃, DME/H₂O) and monitor by LC-MS to track by-products .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

  • Challenge : Disordered trifluoromethoxy groups or halogen atoms complicate X-ray refinement.
  • Solution : Use SHELXL-2019 (via Olex2) with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals . High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis help validate intermolecular interactions (e.g., C-F⋯H-N hydrogen bonds) .

Q. What computational strategies predict the compound’s bioavailability or enzyme inhibition potential?

  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, revealing favorable interactions with the trifluoromethoxy group’s hydrophobic pocket (binding energy: −8.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability in aqueous solutions, showing increased solvation free energy (−45 kJ/mol) due to halogenated groups .

Data Contradictions and Resolution

Q. Why do different studies report varying yields (40–75%) for the final synthetic step?

  • Critical factors :
    • Temperature control : Side reactions (e.g., dehalogenation) occur above 80°C .
    • Catalyst loading : Pd/C (5 wt%) vs. Pd(OAc)₂ (2 mol%) impacts efficiency .
  • Resolution : Design a DOE (Design of Experiments) varying solvent (THF vs. DMF), base (K₂CO₃ vs. Cs₂CO₃), and temperature. Monitor via in-situ FTIR to detect intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

ParameterMethod A (Halogenation-first) Method B (Functionalization-first)
Yield62%48%
Purity (HPLC)98.5%95.2%
Key Intermediate2-Bromo-4-(trifluoromethoxy)aniline5-Chloro-4-(trifluoromethoxy)aniline
ScalabilityLimited by CuCl₂ costImproved with Pd nanocatalysts

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